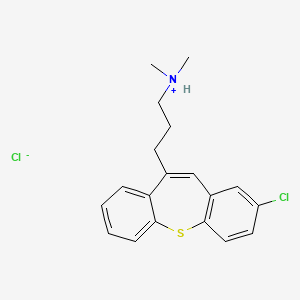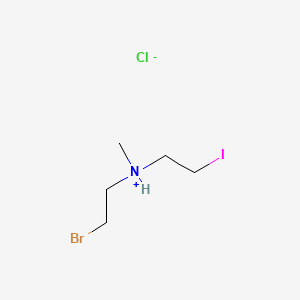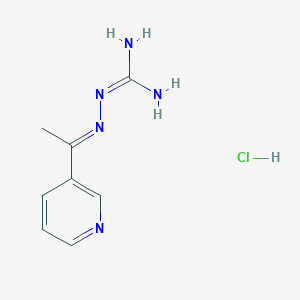
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a hydrazinecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride typically involves the reaction of 3-pyridylacetaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarboximidamide group is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-1-(2-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(4-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide sulfate
Uniqueness
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12ClN5 |
|---|---|
Molecular Weight |
213.67 g/mol |
IUPAC Name |
2-[(E)-1-pyridin-3-ylethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-6(12-13-8(9)10)7-3-2-4-11-5-7;/h2-5H,1H3,(H4,9,10,13);1H/b12-6+; |
InChI Key |
QPCLBSMNJWVVHR-WXIWBVQFSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CN=CC=C1.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C1=CN=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


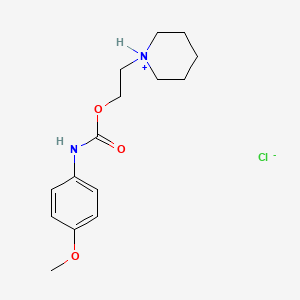

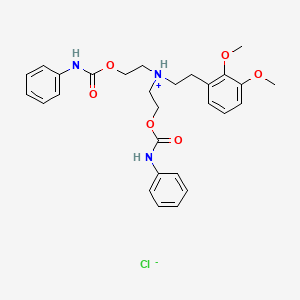

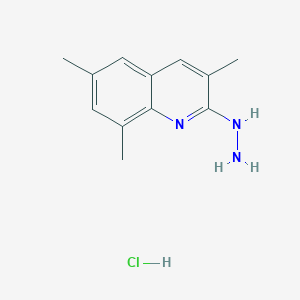
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

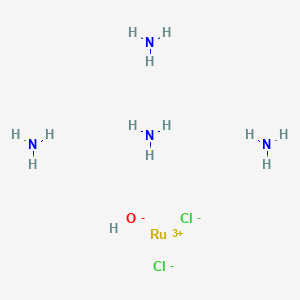
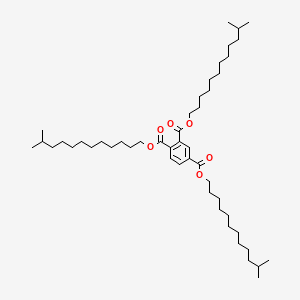
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
